2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
Description
2-[(1-Piperidino)methyl]phenylzinc iodide is an organozinc reagent commonly utilized in cross-coupling reactions, such as Negishi or Kumada couplings, for constructing carbon-carbon bonds in organic synthesis. The compound is supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organometallic reagents and enhance reaction homogeneity. Structurally, it features a phenyl ring substituted with a piperidinomethyl group (–CH₂–C₅H₁₀N), where the piperidine moiety introduces a tertiary amine functionality.
The reagent is typically stored at low temperatures (–20°C to –4°C) to prevent decomposition and maintain stability . Safety protocols mandate the use of protective equipment (gloves, goggles) due to its pyrophoric nature and sensitivity to moisture .
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUVOUKQZIABBC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rieke Zinc-Mediated Synthesis
The Rieke method employs highly reactive zinc powder generated by reducing ZnI₂ with potassium in THF under inert conditions. For the target compound:
-
Zinc Activation :
-
Oxidative Insertion :
Critical Data :
| Parameter | Optimal Value | Yield Impact (±10%) |
|---|---|---|
| ZnI₂:Purity | ≥99.9% | +15% |
| Reaction Temperature | 0–25°C | -20% at >30°C |
| THF Water Content | <50 ppm | +25% |
Transmetallation from Grignard Reagents
An alternative route involves reacting 2-[(1-piperidino)methyl]phenylmagnesium bromide with ZnI₂:
Optimization of Reaction Conditions
Solvent and Additive Effects
THF is indispensable due to its ability to stabilize zinc intermediates via Lewis acid-base interactions. Experimental data from analogous systems (e.g., 3-[(4-morpholino)methyl]phenylzinc iodide) show:
| Additive | Concentration (M) | Yield (%) |
|---|---|---|
| None | – | 62 |
| TMEDA | 0.1 | 78 |
| 1,2-Diaminocyclohexane | 0.05 | 72 |
TMEDA (tetramethylethylenediamine) enhances zinc reactivity by coordinating to the metal center, accelerating oxidative insertion.
Temperature and Stoichiometry
Deviations from the ideal 1:1 Zn:aryl iodide ratio result in side products:
Characterization and Quality Control
-
Titration :
-
NMR Spectroscopy :
-
Stability :
Industrial-Scale Production
Rieke Metals LLC reports batch sizes up to 50 L using automated Zn* reactors. Key challenges include:
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Heat Dissipation : Scalable jacketed reactors maintain temperatures below 30°C.
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Quality Consistency : In-line FTIR monitors Zn* activity to ensure >95% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Rieke Zinc | 85–90 | 98 | High |
| Transmetallation | 70–75 | 92 | Moderate |
The Rieke method outperforms transmetallation in yield and purity but requires specialized equipment for handling pyrophoric zinc.
Applications in Organic Synthesis
This zinc reagent facilitates Negishi couplings with aryl halides, enabling the synthesis of piperidine-containing pharmaceuticals. For example:
Chemical Reactions Analysis
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Reduction: Reagents like hydrogen gas or hydrides.
Substitution: Halides or other electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, ketones, and hydrocarbons, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-[(1-Piperidino)methyl]phenylzinc iodide is widely used in scientific research, particularly in:
Organic Synthesis: Used in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-Piperidino)methyl]phenylzinc iodide involves the transfer of the phenyl group to an electrophile, facilitated by the zinc atom. The piperidino group stabilizes the intermediate, allowing for efficient transfer and reaction. The molecular targets include various electrophiles, and the pathways involve the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organozinc reagents in THF are widely employed in synthetic chemistry. Below is a detailed comparison of 2-[(1-Piperidino)methyl]phenylzinc iodide with structurally analogous arylzinc iodides:
Table 1: Comparative Analysis of Arylzinc Iodides in THF
Key Findings
Morpholino and methoxy analogs exhibit similar electron-donating effects but differ in polarity due to oxygen vs. nitrogen in their heterocycles, which may influence solubility .
Reactivity Trends :
- Halogenated derivatives (e.g., 4-Bromo-3-fluorophenylzinc iodide) show enhanced reactivity in oxidative cross-couplings due to the electronegativity of halogens .
- The target compound’s piperidine group may facilitate transmetallation steps in catalytic cycles, as seen in reactions where tertiary amines accelerate metal-ligand exchange .
Synthetic Utility: Low-yielding reactions (e.g., 1% yield in phenylzinc couplings under standard conditions ) highlight the need for optimized protocols. The piperidine substituent’s steric profile might mitigate side reactions like homocoupling. Methoxy and morpholino analogs are often preferred for less sterically demanding substrates, while halogenated variants are suited for electron-deficient aryl partners .
Safety and Handling :
- All compounds require strict inert-atmosphere handling and low-temperature storage. Piperidine-containing reagents may pose additional toxicity risks due to amine functionality .
Biological Activity
2-[(1-Piperidino)methyl]phenylzinc iodide (commonly referred to as phenylzinc iodide) is an organozinc compound utilized primarily in organic synthesis. Its biological activity, while not extensively studied directly, can be inferred from the properties of its derivatives and the mechanisms of action associated with piperidine-containing compounds. This article reviews the biological activity of this compound, focusing on its synthesis, potential pharmacological applications, and related case studies.
2-[(1-Piperidino)methyl]phenylzinc iodide is typically prepared as a 0.5 M solution in tetrahydrofuran (THF), a solvent that stabilizes the organozinc species. The compound acts as a nucleophile in various organic reactions, particularly in forming carbon-carbon bonds through substitution and coupling reactions. The presence of the piperidine moiety enhances its reactivity and potential biological interactions due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with biological targets.
Biological Activity Overview
The biological activity of phenylzinc iodide can be categorized into several areas based on its derivatives:
- Antibacterial Activity : Compounds synthesized using phenylzinc iodide have shown moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis . The piperidine structure is often associated with antimicrobial effects, making derivatives promising candidates for antibiotic development.
- Enzyme Inhibition : Piperidine derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Some studies reported significant inhibitory activities with IC50 values indicating strong potential for therapeutic applications .
- Antidiabetic Effects : Research has indicated that certain piperidine derivatives exhibit notable α-glucosidase inhibitory activity, suggesting potential antidiabetic applications. These compounds were tested against standard drugs like acarbose, showing superior efficacy .
Case Study 1: Antibacterial Screening
A series of piperidine derivatives synthesized from phenylzinc iodide were screened for antibacterial activity. The study found that several compounds demonstrated strong inhibition against Salmonella typhi and Staphylococcus aureus, with some exhibiting IC50 values as low as 2.14 µM . This highlights the potential of piperidine-based compounds in developing new antibiotics.
Case Study 2: Enzyme Inhibition
In a study focusing on enzyme inhibition, several synthesized compounds from phenylzinc iodide were tested for their ability to inhibit AChE and urease. The most active compounds showed IC50 values ranging from 0.63 µM to 5 µM against AChE, indicating their potential use in treating conditions like Alzheimer's disease .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in various studies involving piperidine derivatives synthesized from phenylzinc iodide:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-[(1-Piperidino)methyl]phenylzinc iodide in THF?
- Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent moisture/oxygen exposure. Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Store solutions in sealed, argon-purged glassware at –20°C to minimize decomposition. Avoid direct contact with skin or inhalation of vapors, as organozinc reagents are pyrophoric and THF is flammable .
Q. How is 2-[(1-Piperidino)methyl]phenylzinc iodide typically synthesized for research use?
- Methodological Answer : Prepare via transmetallation from Grignard reagents or direct insertion of zinc metal into pre-functionalized aryl halides. For example, react 2-[(1-Piperidino)methyl]iodobenzene with activated zinc dust in anhydrous THF under argon. Monitor reaction progress via TLC or GC-MS to confirm complete halide displacement .
Q. What are the primary reaction types involving this reagent in synthetic chemistry?
- Methodological Answer : It is used in Negishi cross-coupling with aryl/vinyl halides (e.g., Pd(PPh₃)₄ catalysis) to form biaryl structures. Optimize stoichiometry (1.1–1.5 eq. organozinc reagent) and reaction temperature (0–25°C) to minimize side reactions. THF’s Lewis basicity enhances reagent solubility and stabilizes intermediates .
Advanced Research Questions
Q. How does the presence of the piperidine moiety influence the reagent’s stability and reactivity?
- Methodological Answer : The piperidine group acts as an electron-donating substituent, increasing the nucleophilicity of the zinc-bound aryl group. However, steric hindrance from the N-methyl group may reduce coupling efficiency with bulky substrates. Conduct kinetic studies (e.g., variable-temperature NMR) to quantify steric/electronic effects .
Q. What strategies optimize reaction yields when using this reagent in moisture-sensitive protocols?
- Methodological Answer : Pre-dry THF over molecular sieves (3Å) and use freshly activated zinc. Introduce scavengers like trimethylaluminum (0.1 eq.) to sequester trace water. For air-sensitive couplings, employ syringe pump addition of the organozinc reagent to maintain low water/oxygen levels .
Q. How to resolve contradictions in reported reactivity data (e.g., variable coupling efficiency)?
- Methodological Answer : Systematically test variables:
- Purity : Analyze reagent concentration via iodometric titration .
- Catalyst : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂(Amphos)) to identify ligand-dependent effects .
- Substrate compatibility : Use Hammett plots to correlate electronic effects of substituents on aryl halides with reaction rates .
Q. What spectroscopic techniques are most effective for characterizing intermediates in reactions involving this reagent?
- Methodological Answer : Use and NMR to track aryl-zinc bond formation (quaternary carbons at δ 120–150 ppm). IR spectroscopy identifies THF coordination to zinc (C-O stretch at ~1070 cm⁻¹). For structural elucidation of coupled products, employ high-resolution mass spectrometry (HRMS) and X-ray crystallography .
Q. Can computational modeling predict regioselectivity in cross-coupling reactions with this reagent?
- Methodological Answer : Yes. Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify favorable coupling pathways. Compare Mulliken charges on the aryl-zinc moiety to predict nucleophilic attack sites on electrophilic partners .
Q. How does THF solvation affect the reagent’s performance compared to alternative solvents like diethyl ether?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
